molecular formula C14H16O6 B8347032 3-(3-Methoxy-4-methoxycarbonylmethoxy-phenyl)-acrylic acid methyl ester

3-(3-Methoxy-4-methoxycarbonylmethoxy-phenyl)-acrylic acid methyl ester

Cat. No. B8347032
M. Wt: 280.27 g/mol
InChI Key: MOFNREXIRFMPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08318973B2

Procedure details

To a mixture of methyl ferulate (38 grams, 183 mmol), anhydrous K2CO3 (88 grams, 637 mmol), Sodium iodide (8 grams, 53 mmol), disodium phosphate (8 grams, 56 mmol) in anhydrous acetone (800 mL) was added methyl chloro acetate (27.2 grams, 251 mmol) and refluxed for 10 hours. Acetone was distilled and water (750 mL) was added. Crude 20 was filtered and recrystallized from methanol and further purified by column chromatography on silica gel using chloroform as eluant to give pure 20 (36 grams, 70.6%) as a white powder. The melting point found to be 105-106.8° C. The structure was confirmed with IR and NMR. IHNMR (CDCl3) δ 3.80 (s, 6H, ester), 3.92 (s, 3H, —OCH3), 4.64 (s, 2H, OCH2), 6.26 (d, 1H, J=17.5 Hz, CH═CH), 6.78 (d, 1H, Ar), 7.05 (m, 2H, Ar), 7.60 (d, 1H, J=17.5 Hz, CH═CH).
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
disodium phosphate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
[Compound]
Name
methyl chloro acetate
Quantity
27.2 g
Type
reactant
Reaction Step Two
Name
Yield
70.6%

Identifiers

REACTION_CXSMILES
[C:1]([O:14][CH3:15])(=[O:13])/[CH:2]=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.[C:16]([O-])([O-])=[O:17].[K+].[K+].[I-].[Na+].P(O)([O-])([O-])=O.[Na+].[Na+].C[C:32]([CH3:34])=[O:33]>>[CH3:15][O:14][C:1](=[O:13])[CH:2]=[CH:3][C:4]1[CH:12]=[CH:11][C:9]([O:10][CH2:34][C:32]([O:17][CH3:16])=[O:33])=[C:6]([O:7][CH3:8])[CH:5]=1 |f:1.2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)OC
Name
Quantity
88 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
8 g
Type
reactant
Smiles
[I-].[Na+]
Name
disodium phosphate
Quantity
8 g
Type
reactant
Smiles
P(=O)([O-])([O-])O.[Na+].[Na+]
Name
Quantity
800 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
methyl chloro acetate
Quantity
27.2 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 10 hours
Duration
10 h
DISTILLATION
Type
DISTILLATION
Details
Acetone was distilled
ADDITION
Type
ADDITION
Details
water (750 mL) was added
FILTRATION
Type
FILTRATION
Details
Crude 20 was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
further purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
COC(C=CC1=CC(=C(C=C1)OCC(=O)OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.